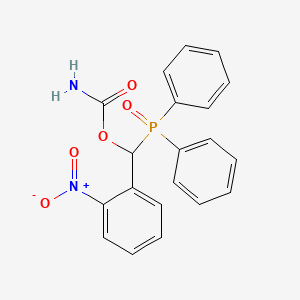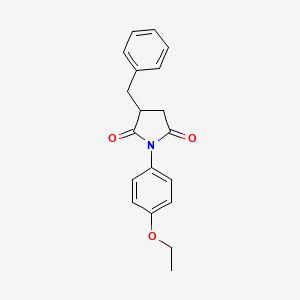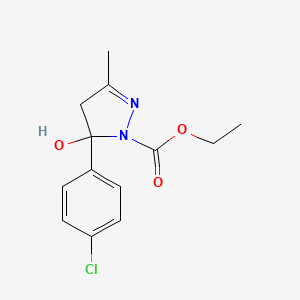
(diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphoryl)(2-nitrophenyl)methyl carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and organic solvents. Fenobucarb is known for its effectiveness in controlling a wide range of pests, including aphids, mites, and whiteflies.
Wirkmechanismus
Fenobucarb acts as an acetylcholinesterase inhibitor, which means that it blocks the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the pest.
Biochemical and Physiological Effects:
Fenobucarb has been found to have a wide range of biochemical and physiological effects on pests. It affects the nervous system, leading to paralysis and death. It also affects the respiratory system, leading to respiratory failure. In addition, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has been found to have effects on the reproductive system of pests, leading to reduced fertility.
Vorteile Und Einschränkungen Für Laborexperimente
Fenobucarb has several advantages for use in lab experiments. It is effective against a wide range of pests, making it a versatile insecticide. It is also relatively inexpensive and easy to obtain. However, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, so care must be taken when using it in experiments. In addition, it has a relatively short half-life, so it may not be effective for long-term pest control.
Zukünftige Richtungen
There are several future directions for research on (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. One area of research could be to investigate the effects of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate on non-target organisms, including beneficial insects and other wildlife. Another area of research could be to investigate the development of resistance to (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in pests and to develop new insecticides to overcome this resistance. Additionally, research could be conducted to investigate the potential use of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development.
Synthesemethoden
The synthesis of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate involves the reaction between 2-nitrobenzyl alcohol and diphenyl phosphoryl chloride in the presence of a base. The resulting product is then reacted with methyl isocyanate to form (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. The overall reaction can be represented as follows:
2-nitrobenzyl alcohol + diphenyl phosphoryl chloride + base → (2-nitrophenyl)diphenylphosphine oxide
(2-nitrophenyl)diphenylphosphine oxide + methyl isocyanate → (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
Wissenschaftliche Forschungsanwendungen
Fenobucarb has been extensively studied for its insecticidal properties. It has been used in various scientific research studies to investigate its effectiveness in controlling different types of pests. Fenobucarb has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. It has also been used in studies to investigate the effects of insecticides on non-target organisms.
Eigenschaften
IUPAC Name |
[diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O5P/c21-20(23)27-19(17-13-7-8-14-18(17)22(24)25)28(26,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHITWKBWKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])OC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)

![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)


